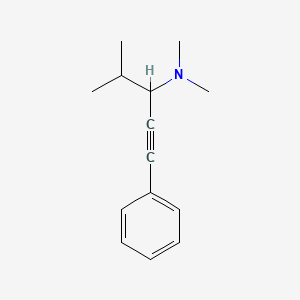
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons with a triple bond between carbon atoms. This compound is characterized by the presence of an amine group and a phenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 1-pentyne with N,N,4-trimethyl-1-phenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Pentyn-3-amine: A simpler version without the N,N,4-trimethyl-1-phenyl- groups.
N,N,4-trimethyl-1-phenylamine: Lacks the alkyne group present in 1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl-.
Phenylacetylene: Contains a phenyl group and an alkyne group but lacks the amine functionality.
Uniqueness
1-Pentyn-3-amine, N,N,4-trimethyl-1-phenyl- is unique due to its combination of an alkyne group, an amine group, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
718-30-9 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N,N,4-trimethyl-1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C14H19N/c1-12(2)14(15(3)4)11-10-13-8-6-5-7-9-13/h5-9,12,14H,1-4H3 |
InChI Key |
LUOYMQROCORDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















